Anti-ZIKV Potency vs. Triazole and Azido Derivatives
In a head-to-head antiviral evaluation against Zika virus (ZIKV) in Vero cells, the N-propargyl pyrimidine intermediate 46a (structurally corresponding to 4-methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine) demonstrated an IC₅₀ of 0.7 μM. This potency substantially exceeded that of two downstream derivatives synthesized from 46a: the triazole-pyrimidine conjugate 50a and the azido glycero-pyrimidine 49b, both of which exhibited only moderate antiviral activity [1]. The data indicate that the propargyl intermediate itself possesses intrinsic antiviral activity that is partially attenuated upon further derivatization, making the unelaborated propargyl-pyrimidine a relevant entry point for both direct biological evaluation and as a benchmark intermediate.
| Evidence Dimension | Anti-ZIKV activity (IC₅₀) in Vero cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.7 μM (Compound 46a) |
| Comparator Or Baseline | Compound 50a (triazole-pyrimidine): moderate antiviral activity (IC₅₀ not quantifiable as potent); Compound 49b (azido glycero-pyrimidine): moderate antiviral activity |
| Quantified Difference | Compound 46a: potent (IC₅₀ = 0.7 μM); Compounds 49b and 50a: moderate activity only |
| Conditions | Vero cell line infected with ZIKV; MTT cytotoxicity assay; antiviral activity measured post-infection |
Why This Matters
For procurement decisions in antiviral drug discovery programs targeting flaviviruses, selecting the propargyl intermediate 46a over the pre-formed triazole or azido derivatives preserves both synthetic versatility and superior intrinsic anti-ZIKV potency.
- [1] Matos, J.G.J. Síntese, diversidade estrutural de glicero-triazóis pirimidínicos e estudo de sua atividade antiviral. MSc Dissertation, Universidade Federal de Pernambuco, Recife, Brazil (2022). p. 38-42. View Source
